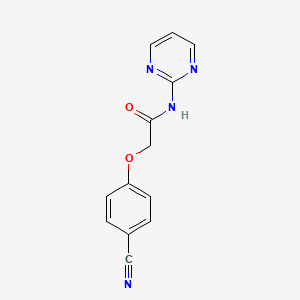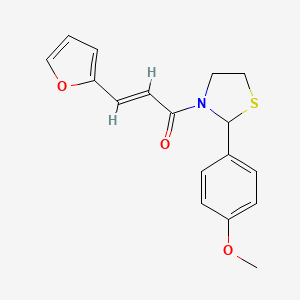![molecular formula C12H13NO8 B2362099 Diacétate de diméthyle 2,2'-[(2-nitro-1,4-phénylène)bis(oxy)] CAS No. 83785-12-0](/img/structure/B2362099.png)
Diacétate de diméthyle 2,2'-[(2-nitro-1,4-phénylène)bis(oxy)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is a chemical compound with the molecular formula C12H13NO8. It is known for its unique structure, which includes a nitro group and two ester groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Applications De Recherche Scientifique
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate typically involves the reaction of 2-nitro-1,4-phenylenediol with dimethyl oxalate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, and appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,2’-[(2-amino-1,4-phenylene)bis(oxy)]diacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetic acid.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates. These interactions can affect various biochemical pathways, making the compound useful in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,2’-[(2-bromo-1,4-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(2,5-dimethyl-1,4-phenylene)bis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly valuable in redox chemistry and related applications .
Propriétés
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c1-18-11(14)6-20-8-3-4-10(9(5-8)13(16)17)21-7-12(15)19-2/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSRMFSVFZGLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride](/img/structure/B2362016.png)

![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)
![3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2362023.png)


![5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2362027.png)


![3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2362032.png)



